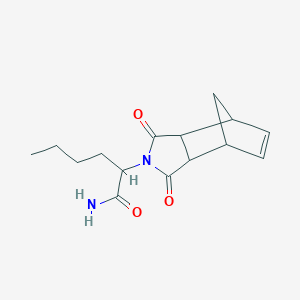
2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)hexanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound is also known by its IUPAC name: 2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)hexanamide .
- It has the chemical formula C15H19NO4 and a molecular weight of 277.32 g/mol .
- The compound features a fused bicyclic structure with a hexahydro-2H-4,7-methanoisoindole core.
Preparation Methods
- Synthetic Routes : Unfortunately, specific synthetic routes for this compound are not widely documented. it likely involves cyclization reactions to form the hexahydro-2H-4,7-methanoisoindole ring system.
- Industrial Production : Industrial-scale production methods are not well-established due to limited applications and research.
Chemical Reactions Analysis
- Reactivity : The compound may undergo various reactions, including oxidation, reduction, and substitution.
- Common Reagents and Conditions :
- Reduction : Reduction with hydride reagents (e.g., lithium aluminum hydride) can yield the corresponding amine.
- Substitution : Nucleophilic substitution reactions can occur at the carbonyl group.
- Major Products : The major products depend on the specific reaction conditions and substituents.
Scientific Research Applications
- Chemistry : Limited studies explore its chemical properties, but it could serve as a building block for more complex molecules.
- Biology and Medicine : No direct biological or medicinal applications are reported.
- Industry : Its industrial applications remain unexplored.
Mechanism of Action
- Unfortunately, detailed information on its mechanism of action is scarce. Further research is needed to elucidate its effects.
Comparison with Similar Compounds
- Similar Compounds :
- 1,3-Dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl derivatives : These compounds share the same core structure.
- Trifluoromethanesulfonic acid 1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl ester : A related compound with a trifluoromethanesulfonic acid ester group.
- Other hexahydroisoindole derivatives : Explore compounds with similar ring systems.
Properties
Molecular Formula |
C15H20N2O3 |
|---|---|
Molecular Weight |
276.33 g/mol |
IUPAC Name |
2-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)hexanamide |
InChI |
InChI=1S/C15H20N2O3/c1-2-3-4-10(13(16)18)17-14(19)11-8-5-6-9(7-8)12(11)15(17)20/h5-6,8-12H,2-4,7H2,1H3,(H2,16,18) |
InChI Key |
WTSQKRDNWNFDJU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C(=O)N)N1C(=O)C2C3CC(C2C1=O)C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















